molecular formula C20H17ClN2OS2 B2820443 3-Benzyl-2-[(2-chlorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one CAS No. 877618-96-7

3-Benzyl-2-[(2-chlorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one

Cat. No. B2820443
CAS RN: 877618-96-7
M. Wt: 400.94
InChI Key: MCZUBFPAOGPLJG-UHFFFAOYSA-N
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Description

Pyridopyrimidines are a class of compounds that have shown therapeutic interest and have been approved for use as therapeutics . They are of great interest due to their biological potential . The pyridopyrimidine moiety is present in relevant drugs and has been studied in the development of new therapies .


Synthesis Analysis

Methods have been developed for the synthesis of new pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones from 5-acetyl-N-acyl-6-amino-4-methylsulfanyl-2-phenylpyrimidines . Heating the latter with MeONa at reflux in BuOH led to selective formation of pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones .


Molecular Structure Analysis

The molecular structure of pyridopyrimidines depends on where the nitrogen atom is located in pyridine . There are four possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones include the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound 12 .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

Research into thieno[3,2-d]pyrimidin-4-one derivatives has focused on their synthesis and structural characterization. Glidewell et al. (2003) investigated the benzylation and nitrosation of 4-amino-2-(methylsulfanyl)pyrimidin-6(1H)-one, revealing crystalline polymorphic forms and their intermolecular interactions, highlighting the compound's structural diversity and potential for further chemical modification (Glidewell, Low, Marchal, & Quesada, 2003).

Anticancer Activity

Hafez and El-Gazzar (2017) synthesized thieno[3,2-d]pyrimidine derivatives and evaluated their antitumor activity, finding potent anticancer activity against various human cancer cell lines, including breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116) cell lines. This suggests the potential of these compounds as therapeutic agents against cancer (Hafez & El-Gazzar, 2017).

Antimicrobial Applications

The antimicrobial potential of thieno[3,2-d]pyrimidin-4-one derivatives has been explored in various studies. Abdelghani et al. (2017) reported on the synthesis and antimicrobial evaluation of new pyrimidines and condensed pyrimidines, including 4-(4-chlorophenyl)-2-mercapto-6-oxo-1,6-dihydropyrimidine-5-carbonitrile derivatives, demonstrating significant activity against both Gram-positive and Gram-negative bacteria, which indicates their potential use as antimicrobial agents (Abdelghani, Said, Assy, & Hamid, 2017).

Material Science Applications

In the field of material science, Tapaswi et al. (2015) synthesized transparent aromatic polyimides from thiophenyl-substituted benzidines, demonstrating the potential of sulfur-containing aromatic compounds in creating materials with high refractive indices and small birefringence, as well as good thermomechanical stabilities. This research opens avenues for the use of thieno[3,2-d]pyrimidin-4-one derivatives in the development of optical materials with desirable properties (Tapaswi, Choi, Jeong, Ando, & Ha, 2015).

Mechanism of Action

The mechanism of action of pyridopyrimidines can vary depending on the specific compound. Some derivatives of pyrido[2,3-d]pyrimidin-5-one have been identified as phosphatidylinositol 3-kinase (PI3K) inhibitors . Other derivatives have been shown to inhibit protein tyrosine kinases .

Future Directions

Pyridopyrimidines offer a great practical potential in the search for new biologically active compounds . They have a broad spectrum of biological activity, which makes them interesting targets for the development of new therapies . Future research may focus on developing new synthetic protocols and exploring the therapeutic potential of different pyridopyrimidine derivatives .

properties

IUPAC Name

3-benzyl-2-[(2-chlorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2OS2/c21-16-9-5-4-8-15(16)13-26-20-22-17-10-11-25-18(17)19(24)23(20)12-14-6-2-1-3-7-14/h1-9H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCZUBFPAOGPLJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C1N=C(N(C2=O)CC3=CC=CC=C3)SCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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